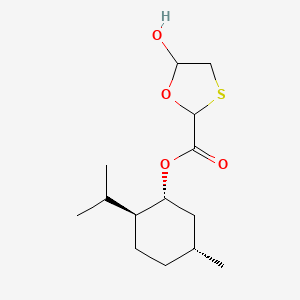

6-((tert-ブトキシカルボニル)アミノ)-5,6,7,8-テトラヒドロナフタレン-1-カルボン酸カリウム

概要

説明

The compound seems to be a derivative of tert-butoxycarbonyl (Boc) protected amino acids . The Boc group is a common protecting group used in peptide synthesis, particularly for the protection of the amino group .

Synthesis Analysis

Boc-protected amino acid ionic liquids (Boc-AAILs) have been synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The Boc group is typically installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, includes a potassium ion, a Boc-protected amino group, and a trifluoroborate group .Chemical Reactions Analysis

Boc-protected amino acids have been used in various chemical reactions, including peptide synthesis . The Boc group can be removed using various deprotection strategies, such as treatment with trifluoroacetic acid (TFA), HCl in organic solvents, or boiling water .Physical and Chemical Properties Analysis

Similar compounds, such as Potassium (((tert-butoxycarbonyl)amino)methyl)trifluoroborate, are solid at room temperature, slightly soluble in water, and have a molecular weight of 237.07 .科学的研究の応用

有機合成

有機化学において、この化合物はアミンのための保護基として機能します。tert-ブトキシカルボニル (Boc) 基は、合成中に望ましくない反応を防ぐために、アミン官能基を保護するために広く使用されています。 目的の変換が完了したら、Boc 基は穏やかな条件下で除去できます .

医薬品化学

Boc 基は、医薬品的に活性な化合物の開発において重要です。 これは、IDO1 および DNA ポリメラーゼガンマのデュアルインヒビターなどの複雑な分子の多段階合成において必須である、アミノ基の選択的保護と脱保護を可能にします .

ペプチド合成

この化合物は、ペプチド合成で使用され、Boc 基はアミノ酸のアミノ基を保護します。 この保護は、ペプチドを形成するためのアミノ酸のカップリング中に副反応を防ぐために必要です .

作用機序

Target of Action

The primary target of this compound is the Polyketide Synthase 13 (Pks13) . Pks13 is essential for mycobacterial survival and has been validated as an attractive target for Mycobacterium tuberculosis growth inhibitors .

Mode of Action

The compound interacts with its target, Pks13, by binding in the Pks13 thioesterase domain . This binding mode is distinct compared to other series of inhibitors . The compound is derived from a high-throughput screening hit and structure-guided optimization .

Pharmacokinetics

The compound has shown improved antitubercular potencies (mic < 1μm) and in vitro admet profiles .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the compound’s interaction with Pks13, leading to changes in the biochemical pathways essential for mycobacterial survival .

Safety and Hazards

将来の方向性

The use of Boc-protected amino acids and their derivatives in organic synthesis, particularly in peptide synthesis, continues to be a topic of research. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of new Boc-protected compounds .

生化学分析

Biochemical Properties

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate plays a significant role in biochemical reactions, particularly in the protection of amino groups during synthetic processes. The Boc group is commonly used to protect amines from unwanted reactions, allowing for selective modifications of other functional groups. This compound interacts with various enzymes and proteins, including those involved in peptide synthesis and modification. The nature of these interactions is primarily based on the stability and reactivity of the Boc group, which can be selectively removed under mild acidic conditions .

Cellular Effects

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate influences cellular processes by acting as a precursor in the synthesis of bioactive molecules. Its presence in cellular environments can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites and influencing cellular functions .

Molecular Mechanism

The molecular mechanism of action of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate involves its interaction with biomolecules through the Boc group. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and reaction conditions. The compound can also bind to proteins, altering their conformation and activity. Additionally, the removal of the Boc group can lead to changes in gene expression by exposing reactive amino groups that participate in transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions but can degrade under prolonged exposure to acidic or basic environments. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies where it is used as a reagent for peptide synthesis .

Dosage Effects in Animal Models

The effects of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can be used to study its biochemical properties without significant adverse effects. At higher doses, the compound can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is involved in metabolic pathways related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminopeptidases and carboxypeptidases, which play roles in the cleavage and modification of peptides. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of the compound are crucial for its function in biochemical reactions and cellular processes .

Subcellular Localization

The subcellular localization of Potassium 6-((tert-butoxycarbonyl)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. The localization of the compound can affect its activity and function, as it interacts with biomolecules within these subcellular environments .

特性

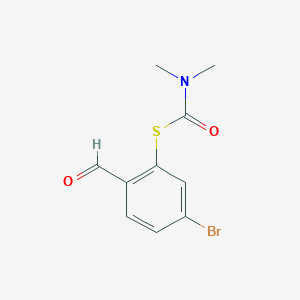

IUPAC Name |

potassium;6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4.K/c1-16(2,3)21-15(20)17-11-7-8-12-10(9-11)5-4-6-13(12)14(18)19;/h4-6,11H,7-9H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINUCPZGRQACHO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC=C2C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine](/img/structure/B1405369.png)